molecular formula C18H20FN3O4S B2491781 N-(2-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251552-84-7

N-(2-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2491781
CAS No.: 1251552-84-7
M. Wt: 393.43
InChI Key: DAAHPBSJOHRGLT-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H20FN3O4S and its molecular weight is 393.43. The purity is usually 95%.
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Biological Activity

N-(2-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and research findings related to its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H20FN3O4SC_{18}H_{20}FN_{3}O_{4}S with a molecular weight of 393.43 g/mol. Its structure features a piperidine sulfonyl group and a dihydropyridinone moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H20FN3O4S
Molecular Weight393.43 g/mol
CAS Number1251552-84-7

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including α-l-fucosidases. A study demonstrated that the fluoro group significantly enhances its potency and selectivity as an inhibitor, with IC50 values in the low micromolar range, indicating strong inhibitory effects on human lysosomal α-l-fucosidase .
  • Receptor Modulation : The compound may bind to specific receptors, modulating their activity which can influence various signaling pathways involved in cellular functions.

Biological Activity Studies

Recent research has highlighted the compound's diverse biological activities:

  • Antibacterial Activity : Compounds containing piperidine and sulfonyl groups have been associated with antibacterial properties. The synthesized derivatives were evaluated against various bacterial strains, showing promising results in inhibiting bacterial growth .
  • Enzyme Inhibition : this compound has been tested for its ability to inhibit acetylcholinesterase (AChE) and urease, both of which are important targets in treating diseases such as Alzheimer's and urinary tract infections .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects on various cell lines. For instance, related compounds have shown significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

Several case studies illustrate the compound's potential:

  • A structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring (such as fluorination) could enhance the inhibitory potency against α-l-fucosidases significantly .
  • Research involving piperidine derivatives has demonstrated their utility in treating conditions related to glucose metabolism, highlighting their role in diabetes management .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c19-15-6-2-3-7-16(15)20-17(23)13-21-12-14(8-9-18(21)24)27(25,26)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAHPBSJOHRGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.